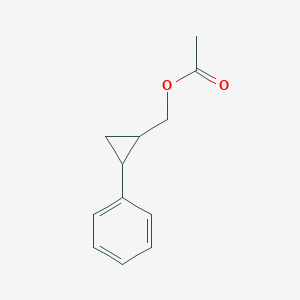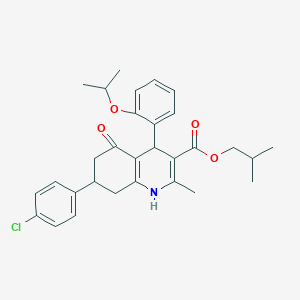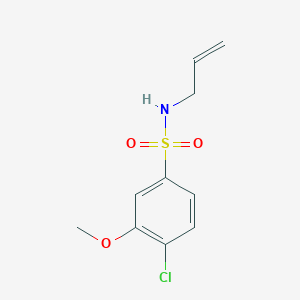
3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione, also known as BIPPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BIPPO is a highly potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, making BIPPO a potential candidate for cancer therapy.
作用机制
3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione binds to the bHLH-LZ domain of Max and prevents its interaction with the corresponding domain of c-Myc. This interaction is crucial for the formation of the c-Myc-Max heterodimer, which is responsible for the transcriptional activation of c-Myc target genes. The inhibition of c-Myc-Max interaction by this compound leads to the suppression of c-Myc-dependent transcription and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a highly selective inhibitory effect on the c-Myc-Max interaction, with no significant effect on other bHLH-LZ transcription factors. This compound has also been shown to be highly potent, with an IC50 value of 400 nM for the c-Myc-Max interaction. This compound has been shown to induce apoptosis in cancer cells in a dose-dependent manner, with no significant effect on normal cells. Moreover, this compound has also been shown to have a neuroprotective effect in Alzheimer's disease models.
实验室实验的优点和局限性
3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments. It is a highly potent and selective inhibitor of the c-Myc-Max interaction, making it an ideal candidate for studying the role of c-Myc in cancer and other diseases. This compound has also been shown to be effective in various cancer cell lines and animal models, making it a promising candidate for cancer therapy. However, the synthesis of this compound is a multistep process that requires the use of various reagents and solvents, making it challenging to produce in large quantities. Moreover, the high potency of this compound may also lead to off-target effects, which need to be carefully evaluated in lab experiments.
未来方向
3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has several potential future directions. One possible direction is the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects. Another direction is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Moreover, this compound can also be studied for its potential application in other diseases, such as neurodegenerative disorders and viral infections. Overall, this compound has significant potential for the development of novel therapeutics in various diseases.
合成方法
The synthesis of 3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione is a multistep process that involves the use of various reagents and solvents. The first step involves the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, which is then reacted with ethyl acetoacetate and ammonium acetate to obtain 3-(1-benzyl-1H-indol-3-yl)-2,5-dioxopyrrolidine. This compound is then treated with hydrochloric acid and sodium nitrite to obtain this compound. The overall yield of this compound synthesis is around 20%.
科学研究应用
3-(1-benzyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential application in cancer therapy. The c-Myc protein is overexpressed in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of c-Myc and Max interaction by this compound leads to the suppression of c-Myc-dependent transcription and ultimately induces apoptosis in cancer cells. This compound has been shown to be highly effective in inhibiting the growth of various cancer cell lines in vitro and in vivo. Moreover, this compound has also been studied for its potential application in the treatment of Alzheimer's disease.
属性
IUPAC Name |
3-(1-benzylindol-3-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24-15-21(25(29)27(24)19-11-5-2-6-12-19)22-17-26(16-18-9-3-1-4-10-18)23-14-8-7-13-20(22)23/h1-14,17,21H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYXZSRYDHWAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4969898.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)



![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4969957.png)
![diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)
